2-(tert-Butyl)pyridine hydrochloride
Description
Contextualizing Substituted Pyridinium (B92312) Salts in Contemporary Organic Chemistry
Substituted pyridinium salts are a well-established and versatile class of compounds with a significant footprint in organic chemistry. rsc.org Structurally diverse pyridinium scaffolds are found in numerous natural products and pharmaceutically active molecules. rsc.org Their applications are broad, ranging from their use as ionic liquids and precursors to pyridinium ylides for subsequent reactions, to their role in materials science. rsc.org
In synthetic chemistry, these salts serve as key intermediates and reagents. For instance, N-amino pyridinium salts have emerged as bifunctional aminating reagents, capable of participating in metal-catalyzed and photocatalyzed reactions to form crucial C-N bonds. nih.gov The reactivity of the pyridine (B92270) ring can be tuned by substituents, and the formation of a pyridinium salt enhances its electrophilicity, making it susceptible to nucleophilic attack. This principle is exploited in reactions like the partial reduction of N-alkylpyridinium salts, which can be mediated by reagents such as di-tert-butylbiphenyl (DBB), to generate versatile dihydropyridone derivatives. rsc.org Furthermore, certain quaternary pyridinium salts, particularly those with long N-alkyl chains, function as cationic surfactants and find applications as micellar catalysts. nih.gov The ease of their preparation and the ability to modify their structure make pyridinium salts a cornerstone in the development of new synthetic methods. nih.govnih.gov
Strategic Importance of 2-(tert-Butyl)pyridine Hydrochloride in Synthetic Methodologies
The strategic importance of this compound stems directly from the properties of its corresponding free base, 2-tert-butylpyridine (B1266198). The defining feature of this molecule is the bulky tert-butyl group positioned adjacent to the nitrogen atom of the pyridine ring. nist.govnih.gov This substitution creates significant steric hindrance, which prevents the nitrogen from acting as a nucleophile or binding to most metal centers. wikipedia.org However, the nitrogen's lone pair remains accessible to small electrophiles, most notably a proton. Consequently, 2-tert-butylpyridine and its even more hindered analogue, 2,6-di-tert-butylpyridine (B51100), are widely used as non-nucleophilic, sterically hindered bases. wikipedia.org
This compound is the protonated form of this base. In practice, the hydrochloride salt is often a convenient precursor—a stable, weighable solid—that allows for the precise introduction of the base into a reaction mixture. The active, non-nucleophilic base can then be generated in situ upon treatment with a suitable, stronger base. This approach is particularly valuable in reactions that are sensitive to the presence of nucleophiles but require scavenging of acid generated during the transformation. For example, in glycosylation reactions or the formation of vinyl triflates, hindered pyridine bases are essential for trapping protons without interfering with reactive intermediates or catalysts. orgsyn.org The use of a hydrochloride salt as a stable, crystalline intermediate is a common strategy in multi-step syntheses, as seen in the preparation of ligands like (S)-t-BuPyOx, where a related amide chloride hydrochloric acid salt is isolated. beilstein-journals.orgresearchgate.net
Table 1: Physicochemical Properties of 2-(tert-Butyl)pyridine This table presents key properties of the free base, 2-(tert-Butyl)pyridine, from which the hydrochloride salt is derived.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃N | nist.govnih.gov |
| Molecular Weight | 135.21 g/mol | nist.govnih.gov |
| CAS Number | 5944-41-2 | nist.govnih.gov |
| Appearance | Colorless Liquid | wikipedia.org |
| IUPAC Name | 2-(1,1-dimethylethyl)pyridine | nist.gov |
Evolution of Research Trajectories for Related tert-Butylpyridine Derivatives
Research into tert-butylpyridine derivatives has evolved significantly, expanding from their initial use as simple acid scavengers to their incorporation into complex catalytic systems and advanced materials. The foundational compound in this family is arguably 2,6-di-tert-butylpyridine, a highly hindered, non-nucleophilic base prepared by reacting pyridine with tert-butyllithium. wikipedia.org Its utility has spurred the development of related structures, such as 2,6-di-tert-butyl-4-methylpyridine (B104953), which offers modified electronic properties and has been used in the synthesis of complex oligosaccharides and in silylation studies. orgsyn.org
More recent research has focused on leveraging the unique steric and electronic properties of tert-butylpyridines in catalysis and materials science.
Ligand Development: The tert-butyl group is a common substituent in ligands used for asymmetric catalysis. For example, the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand, synthesized from picolinic acid, is effective in catalytic asymmetric conjugate additions. beilstein-journals.orgresearchgate.net Similarly, 4,4′-di-tert-butyl-2,2′-bipyridine is a crucial ligand in numerous transition-metal catalyzed reactions, including C-H borylation and cross-coupling reactions. nih.gov
C-H Functionalization: Palladium-catalyzed C-H functionalization is a powerful tool in organic synthesis. Studies have investigated the mechanism of reactions such as the methylation of 2-phenylpyridine, where a directing group guides the reaction and a peroxide serves as the methyl source, highlighting the intricate role of the pyridine moiety in such transformations. rsc.org
This evolution demonstrates a clear trajectory from using these molecules as passive participants (hindered bases) to designing them as active components that control reactivity, selectivity, and material properties.
Table 2: Research Applications of Selected tert-Butylpyridine Derivatives
| Compound/Derivative Class | Research Area | Specific Application | Source |
| 2,6-Di-tert-butylpyridine | Organic Synthesis | Non-nucleophilic base | wikipedia.orgorgsyn.org |
| (S)-t-BuPyOx | Asymmetric Catalysis | Chiral ligand for conjugate additions | beilstein-journals.orgresearchgate.net |
| 4,4′-di-tert-butyl-2,2′-bipyridine | Transition-Metal Catalysis | Ligand for C-H borylation and cross-coupling | nih.gov |
| 4-tert-butylpyridine (B128874) (4-tBP) | Materials Science | Additive in dye-sensitized solar cells | acs.org |
| Coupled tert-butylpyridines | Materials Science | Metal ion activity inhibitor in solar cell electrolytes | google.com |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C9H14ClN |
|---|---|
Molecular Weight |
171.67 g/mol |
IUPAC Name |
2-tert-butylpyridine;hydrochloride |
InChI |
InChI=1S/C9H13N.ClH/c1-9(2,3)8-6-4-5-7-10-8;/h4-7H,1-3H3;1H |
InChI Key |
IIKRNWAJEGWVFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC=N1.Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Tert Butyl Pyridine Hydrochloride and Its Analogues
Direct Synthesis Approaches to Pyridinium (B92312) Salts
The formation of pyridinium salts, such as 2-(tert-butyl)pyridine hydrochloride, represents a fundamental transformation in the chemistry of pyridine (B92270) derivatives. The most direct method involves the protonation of the nitrogen atom within the pyridine ring.
Protonation Strategies of 2-(tert-Butyl)pyridine
The direct synthesis of this compound is achieved through the protonation of 2-(tert-butyl)pyridine. The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it a basic site susceptible to attack by a proton (H⁺) from an acid. In this specific case, hydrochloric acid (HCl) serves as the proton source. The nitrogen atom donates its electron pair to the proton, forming a new N-H bond and resulting in the pyridinium cation. The chloride ion (Cl⁻) then acts as the counter-ion, forming the ionic salt this compound.
The reaction can be represented as: C₉H₁₃N + HCl → [C₉H₁₃NH]⁺Cl⁻
The steric hindrance provided by the tert-butyl group at the 2-position influences the reactivity of the nitrogen atom, but does not prevent protonation. This is in contrast to its effect on reactions with bulkier Lewis acids. For instance, the highly hindered base 2,6-di-tert-butylpyridine (B51100) can be protonated but fails to form an adduct with boron trifluoride, highlighting the significant role of steric hindrance in its chemical reactivity. wikipedia.orgacs.org The formation of pyridinium salts by reacting 2-(tert-butyl)pyridine with various alkylating agents is also a common strategy to create important intermediates for organic synthesis.
Thermochemical data for the protonation of 2-tert-butylpyridine (B1266198) and its subsequent interactions, such as clustering with water or another molecule of 2-tert-butylpyridine, have been studied to understand the stability and energetics of the resulting cation. nist.gov
Precursor-Based Synthetic Routes for Substituted Pyridines
More complex substituted pyridines, which can be precursors to various analogues of this compound, are often synthesized through multi-step routes starting from functionalized pyridine derivatives.
Synthesis from Halogenated Pyridine Derivatives (e.g., 2-Bromo-4-(tert-butyl)pyridine)
Halogenated pyridines are exceptionally versatile intermediates in organic synthesis. The bromine atom in a compound like 2-bromo-4-(tert-butyl)pyridine (B1338834) serves as a good leaving group, enabling a variety of subsequent transformations. The synthesis of this precursor typically involves the direct bromination of 4-(tert-butyl)pyridine using reagents like N-bromosuccinimide (NBS) or bromine, often in the presence of a catalyst. The positions on the pyridine ring (2, 4, and 6) are activated for nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen, which can stabilize the negatively charged intermediate (Meisenheimer complex). researchgate.net
Nucleophilic Substitution Pathways
The bromine atom at the 2-position of 2-bromo-4-(tert-butyl)pyridine is susceptible to replacement by various nucleophiles. This nucleophilic aromatic substitution (SNAr) reaction is a powerful tool for introducing a wide range of functional groups onto the pyridine ring. The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the bromine, forming a Meisenheimer complex. The departure of the bromide ion restores the aromaticity of the ring.
Common nucleophiles used in these reactions include:
Amines: To introduce amino groups.
Thiols: To introduce thioether groups.
Hydroxides: To introduce hydroxyl groups.
Alkoxides: To introduce ether groups.
The steric hindrance from the tert-butyl group at the 4-position can influence the rate and selectivity of these substitution reactions.
Cross-Coupling Methodologies for Aryl/Vinyl Group Introduction
Palladium-catalyzed cross-coupling reactions have become indispensable for forming carbon-carbon bonds. 2-Bromo-4-(tert-butyl)pyridine is an excellent substrate for these transformations, allowing for the introduction of aryl and vinyl groups.
Table 1: Common Cross-Coupling Reactions with 2-Bromopyridine (B144113) Derivatives
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |
| Suzuki-Miyaura Coupling | Organoboron Reagent (e.g., Arylboronic acid) | Pd(PPh₃)₄ / Base (e.g., K₂CO₃) | C(sp²)-C(sp²) |
| Heck Coupling | Alkene | Pd catalyst / Base | C(sp²)-C(sp²) |
| Stille Coupling | Organotin Reagent | Pd catalyst | C(sp²)-C(sp²) |
| Negishi Coupling | Organozinc Reagent | Pd or Ni catalyst | C(sp²)-C(sp²) |
Data compiled from multiple sources. researchgate.netrsc.org
The Suzuki-Miyaura reaction, for example, involves the reaction of the bromopyridine derivative with an organoboron compound in the presence of a palladium catalyst and a base. rsc.org This methodology is highly efficient for creating biaryl structures. Similarly, Negishi and Stille couplings utilize organozinc and organotin reagents, respectively, to achieve similar transformations, expanding the scope of accessible molecules. researchgate.net The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity in these coupling processes. nih.govacs.org
Multi-Step Synthesis of Chiral Pyridinooxazoline Ligands (e.g., (S)-t-BuPyOx) from Picolinic Acid
Chiral pyridinooxazoline (PyOx) ligands are a significant class of bidentate ligands used in asymmetric catalysis. beilstein-journals.orgnih.gov The synthesis of analogues like (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole, commonly known as (S)-t-BuPyOx, demonstrates a sophisticated multi-step synthetic strategy starting from readily available materials.
An efficient and scalable three-step synthesis has been developed starting from inexpensive and commercially available picolinic acid. beilstein-journals.orgresearchgate.net This route was established to overcome the inconsistent yields and difficult purifications of previous methods that often started from 2-cyanopyridine. beilstein-journals.orgresearchgate.net
The optimized three-step process is as follows:
Amide Formation: Picolinic acid is first activated, for instance by converting it to an acid chloride in situ with thionyl chloride or by using a coupling agent like isobutyl chloroformate. beilstein-journals.orgresearchgate.net It is then reacted with the chiral amino alcohol, (S)-tert-leucinol, in the presence of a base like N-methylmorpholine (NMM) to form the corresponding amide. nih.gov
Cyclization/Dehydration: The resulting amide alcohol is then cyclized to form the oxazoline (B21484) ring. This is typically achieved by treating the amide with a dehydrating agent, such as thionyl chloride (SOCl₂), which converts the hydroxyl group into a good leaving group and facilitates intramolecular nucleophilic attack by the amide oxygen. beilstein-journals.org
Purification: The final ligand is then purified, often via chromatography, to yield the desired (S)-t-BuPyOx. researchgate.net
Table 2: Optimization of Amidation and Cyclization Steps for (S)-t-BuPyOx Synthesis
| Step | Reagents | Solvent | Base | Yield |
| Amidation | iBuOCOCl, (S)-tert-leucinol | CHCl₃/CHCl₃ | NMM | 92% |
| Cyclization | SOCl₂ | Toluene | - | 72% (after purification) |
Data sourced from a scalable synthesis study. researchgate.net
These chiral ligands are crucial in the field of asymmetric catalysis, used in reactions like the conjugate addition of arylboronic acids to enones. beilstein-journals.org The development of scalable synthetic routes to these complex molecules is therefore of high importance.
Scalable Synthesis and Process Optimization for tert-Butylpyridine Derivatives
The optimization process involved screening various reaction conditions. For the initial amidation, the in-situ generation of an acid chloride from picolinic acid was explored. nih.gov The subsequent cyclization of the resulting amide was also systematically optimized. acs.org
Table 1: Key Steps in the Scalable Synthesis of (S)-t-BuPyOx nih.gov
| Step | Reactants | Reagents | Product | Yield |
|---|---|---|---|---|
| Amidation | Picolinic acid, (S)-tert-leucinol | Isobutyl chloroformate, N-methylmorpholine | (S)-N-(1-hydroxy-3,3-dimethylbutan-2-yl)picolinamide | 92% |
Another important derivative, 2,6-di-tert-butyl-4-methylpyridine (B104953), can be synthesized in high yield through a two-step process starting from pivaloyl chloride and tert-butyl alcohol. nih.gov The first step involves the formation of 2,6-di-tert-butyl-4-methylpyrylium trifluoromethanesulfonate, which is then converted to the final pyridine derivative. nih.gov A significant advantage of this method is the ability to recover the protonated base in over 95% yield after its use in chemical reactions. nih.gov
The synthesis of coupled tert-butylpyridines, such as di-coupled and tri-coupled derivatives, has also been reported. researchgate.net These materials are produced by refluxing tert-butylpyridine in the presence of a nickel, palladium, or platinum catalyst. researchgate.net The reaction temperature and time are controlled to selectively yield the desired coupled product. researchgate.net Furthermore, a simple, ligand-free method for the nickel-catalyzed dimerization of 2-chloropyridines to produce compounds like 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) has been developed, using manganese powder as the reductant. rsc.org
Functionalization of Complex Macrocyclic Systems with 2-(Chloromethyl)pyridine (B1213738) Hydrochloride
The incorporation of pyridine moieties into macrocyclic frameworks is a powerful strategy for creating sophisticated host molecules and ligands. 2-(Chloromethyl)pyridine hydrochloride serves as a key reagent in the functionalization of these complex systems, allowing for the introduction of pyridylmethyl pendant arms.
A prominent example involves the functionalization of calix nih.govarenes, a class of macrocyclic compounds. The O-alkylation of calix nih.govarenes with 2-(chloromethyl)pyridine hydrochloride in the presence of a base is a well-established method for introducing pyridylmethyl groups onto the lower rim of the calixarene. acs.orgresearchgate.net The choice of base has a significant impact on the conformation of the final product, with sodium hydride typically favoring the cone conformation, while potassium carbonate or cesium carbonate can lead to partial cone or 1,3-alternate conformers. researchgate.net
The synthesis of penta-aza macrocyclic ligands bearing a single pendant 2-pyridylmethyl arm has also been achieved. rsc.org This is accomplished by reacting a secondary amine on a pre-formed macrocycle, such as 3,11-dibenzyl-3,7,11,17-tetrazabicyclo[11.3.1]heptadeca-1(17),13,15-triene, with 2-chloromethylpyridine in the presence of a base. rsc.org
The synthesis of macrocycles containing pyridine units within their backbone is another important area. These are often prepared through template-assisted [2+2] Schiff base condensation reactions. nih.gov For instance, the reaction of a pyridine-dicarboxaldehyde with a diamine in the presence of a metal ion template can yield complex macrocyclic structures. The inclusion of tert-butyl groups on the pyridine rings can enhance the solubility of these macrocycles, facilitating their characterization. nih.gov
Table 2: Examples of Pyridine-Functionalized Macrocycles
| Macrocycle Type | Functionalization Reagent/Method | Key Structural Feature | Reference |
|---|---|---|---|
| Calix nih.govarene | 2-(Chloromethyl)pyridine hydrochloride | Pendant (2-pyridylmethyl)oxy groups | acs.orgresearchgate.net |
| Penta-aza macrocycle | 2-Chloromethylpyridine | Single pendant 2-pyridylmethyl arm | rsc.org |
The development of synthetic routes to pyridinophanes, which are macrocycles containing a pyridine ring as part of the cyclic structure, has also been a focus of research. nih.gov Challenges in synthesizing 12-membered pyridinophanes with electron-withdrawing groups have been overcome through new synthetic strategies. nih.gov
Reactivity and Mechanistic Investigations of 2 Tert Butyl Pyridine Hydrochloride
Fundamental Reactivity of the Pyridinium (B92312) Cation
The reactivity of the 2-(tert-butyl)pyridinium cation is primarily governed by its acidic nature and the influence of its chloride counterion.
Brønsted Acidity and Basicity in Reaction Environments
The pyridinium cation, the conjugate acid of pyridine (B92270), acts as a Brønsted acid, capable of donating a proton to a base. ncert.nic.in The acidity of the 2-(tert-butyl)pyridinium ion is a critical factor in its chemical behavior. The presence of the tert-butyl group, an alkyl group, would typically be expected to increase the basicity of the parent pyridine through an electron-donating inductive effect. stackexchange.com However, steric factors significantly alter this expectation.
In the case of the closely related 2,6-di-tert-butylpyridine (B51100), its basicity is notably weaker than that of pyridine. stackexchange.com This reduced basicity is attributed to the steric strain that arises when the nitrogen's lone pair is protonated, a phenomenon that is less pronounced in non-sterically hindered systems. stackexchange.comresearchgate.net Consequently, the conjugate acid, 2,6-di-tert-butylpyridinium ion, is a stronger acid than the pyridinium ion. researchgate.net A thermodynamic study of substituted pyridinium ions in methanol (B129727) further elucidates the impact of 2-tert-butyl substitution on acidity, highlighting the role of solute-solvent interactions. rsc.org
The pKa value, which quantifies the acidity of the conjugate acid, is a key parameter. While the pKa of the pyridinium ion is approximately 5.5, making it about as acidic as a carboxylic acid, the steric hindrance from the tert-butyl group modifies this value. gcwgandhinagar.com For instance, the pKa of the conjugate acid of 2,6-di-tert-butylpyridine in 50% aqueous ethanol (B145695) is 3.58, compared to 4.38 for pyridine's conjugate acid under the same conditions. stackexchange.com This increased acidity makes 2-(tert-butyl)pyridine hydrochloride a useful, moderately strong acid catalyst in certain organic reactions.
Table 1: pKa Values of Selected Pyridinium Ions
| Compound | pKa of Conjugate Acid | Solvent System | Reference |
|---|---|---|---|
| Pyridine | 4.38 | 50% Aqueous Ethanol | stackexchange.com |
| 2,6-di-tert-butylpyridine | 3.58 | 50% Aqueous Ethanol | stackexchange.com |
| 2,6-di-methylpyridine | 5.77 | 50% Aqueous Ethanol | stackexchange.com |
This interactive table allows for sorting and filtering of the pKa data for different substituted pyridinium ions.
Role of the Hydrochloride Counterion in Reaction Pathways
The hydrochloride counterion (Cl⁻) is the ion that accompanies the positively charged 2-(tert-butyl)pyridinium cation to maintain electrical neutrality. wikipedia.org In many contexts, the chloride ion is considered a spectator ion, meaning it does not directly participate in the primary chemical transformation. libretexts.org However, its presence is not without consequence.
In non-aqueous, organic reaction media, the hydrochloride salt provides a source of both the acidic proton and the chloride anion. Dry hydrogen chloride (HCl) gas dissolved in an organic solvent, such as an alcohol, can ionize and serve to protonate substrates, for example, activating a carbonyl group for nucleophilic attack. stackexchange.com The use of HCl-saturated organic solutions is a known method for counter-ion exchange in synthetic chemistry, highlighting the active role the HCl component can play. d-nb.info
The chloride ion itself is a weak base and a moderate nucleophile. While often displaced by stronger nucleophiles, its presence in the reaction medium can potentially lead to competing side reactions or influence the stability of intermediates. For a counterion to be considered truly inert, it should exhibit low Lewis basicity and be unreactive. wikipedia.org The chloride ion's reactivity is generally low but cannot always be completely discounted in sensitive reaction pathways.
Stereoelectronic Modulation of Reactivity by the tert-Butyl Group
The tert-butyl group at the C-2 position exerts a profound influence on the molecule's reactivity through a combination of steric and electronic effects.
Steric Hindrance Effects on Reaction Selectivity
The most significant effect of the 2-tert-butyl group is steric hindrance. Its sheer bulk physically blocks access to the nitrogen atom's lone pair and the adjacent C-6 position on the pyridine ring. stackexchange.comnumberanalytics.com This steric shielding has several important consequences:
Reduced Basicity and Nucleophilicity: As discussed, the steric bulk hinders the approach of protons, reducing the basicity of the nitrogen atom compared to what would be expected from electronic effects alone. stackexchange.com This same principle makes 2-(tert-butyl)pyridine a poor nucleophile. For example, the highly hindered 2,6-di-t-butylpyridine fails to react with methyl iodide, a classic test for nucleophilicity, even over long periods. researchgate.net
Non-Nucleophilic Base: This combination of moderate basicity and low nucleophilicity makes hindered pyridines like 2,6-di-tert-butylpyridine useful as "non-nucleophilic bases." They are strong enough to scavenge protons but are too bulky to participate in unwanted nucleophilic side reactions. wikipedia.orgberkeley.edu This property is exploited in reactions where a strong, non-interfering base is required.
Regioselectivity: The bulky group can direct incoming reagents to less hindered positions on the aromatic ring. In electrophilic aromatic substitution, for instance, the tert-butyl group sterically disfavors attack at the adjacent ortho position. stackexchange.com
Electronic Influences on Pyridine Ring Reactivity
The tert-butyl group also influences the electronic properties of the pyridine ring, although this effect is often secondary to its steric impact.
Inductive Effect: As an alkyl group, the tert-butyl substituent is electron-donating through the sigma bond network (an inductive effect). stackexchange.comstackexchange.com This effect increases the electron density on the pyridine ring, which would typically activate it towards electrophilic substitution. The flow of electrons is from the sp³ hybridized carbons of the tert-butyl group to the sp² hybridized carbon of the pyridine ring. stackexchange.com
Hyperconjugation: A minor contribution may come from carbon-carbon hyperconjugation, where electron density from a C-C bond of the tert-butyl group can be donated to the aromatic π-system. stackexchange.com
Reaction Pathways Involving 2-(tert-Butyl)pyridine Derivatives
The unique stereoelectronic profile of 2-(tert-butyl)pyridine and its derivatives makes them valuable in specific synthetic applications.
One key application is its use as a sterically hindered, non-nucleophilic base. The closely related 2,6-di-tert-butylpyridine has been used effectively to titrate Brønsted acid sites on catalysts during reactions. berkeley.edu Its bulky nature prevents it from coordinating to Lewis acid sites, allowing for the selective quantification of protonic acidity. berkeley.edu This principle is directly applicable to this compound, where the free base form can act as a proton scavenger without interfering as a nucleophile.
Derivatives of 2-(tert-butyl)pyridine are also used as ligands in asymmetric catalysis. For example, (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx), a chiral PyOx ligand, is synthesized from a 2-substituted pyridine precursor. nih.gov This ligand has proven effective in catalytic asymmetric conjugate additions, demonstrating the utility of the tert-butylpyridine scaffold in constructing complex chiral molecules. nih.gov
Furthermore, reactions can be performed on the pyridine ring of tert-butyl substituted pyridines, though conditions must be chosen carefully. For example, triborane (B₃H₇) can mediate regioselective substitution reactions on pyridine derivatives, where steric hindrance plays a key role in directing the reaction. rsc.org Additionally, photooxidation reactions involving tert-butyl substituted heterocyclic systems have been studied, leading to the formation of hydroperoxides via singlet oxygen ene reactions. mdpi.com
Table 2: Compound Names Mentioned in this Article
| Compound Name | IUPAC Name | Other Names |
|---|---|---|
| This compound | 2-(1,1-dimethylethyl)pyridine hydrochloride | 2-(t-Butyl)pyridine HCl |
| Pyridine | Pyridine | Azine, Azabenzene |
| 2,6-di-tert-butylpyridine | 2,6-bis(1,1-dimethylethyl)pyridine | - |
| 2-methylpyridine | 2-Picoline | α-Picoline |
| 2,6-di-methylpyridine | 2,6-Lutidine | - |
| 2,6-di-isopropylpyridine | 2,6-bis(1-methylethyl)pyridine | - |
| (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole | (S)-4-(1,1-dimethylethyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole | (S)-t-BuPyOx |
| Methyl iodide | Iodomethane | - |
Cross-Coupling Reaction Mechanisms (e.g., Suzuki-Miyaura, Heck)
Transition-metal-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. The involvement of pyridine-containing substrates, however, presents specific mechanistic challenges. The lone pair on the nitrogen atom can coordinate to the metal center, often leading to catalyst inhibition or deactivation. organic-chemistry.org The steric and electronic properties of this compound are critical in modulating these interactions.
Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling typically involves the reaction of an organoboron compound with an organic halide, catalyzed by a palladium(0) complex. The generally accepted catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgchemrxiv.org
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl halide) to form a Pd(II) intermediate. This step is often rate-determining. libretexts.org
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronic acid, forming a more nucleophilic boronate species.
Reductive Elimination: The two organic groups on the Pd(II) center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle. libretexts.org
When using 2-halopyridine substrates, the nitrogen atom can interfere with the catalytic cycle. However, the presence of a bulky tert-butyl group at an adjacent position, as in a derivative of 2-(tert-butyl)pyridine, can sterically hinder this unwanted coordination, thus facilitating the cross-coupling reaction. organic-chemistry.orgnih.gov Such sterically hindered pyridines can also serve as non-coordinating bases, capable of promoting reactions without poisoning the catalyst.
Heck Reaction
The Heck reaction couples an aryl or vinyl halide with an alkene, also typically catalyzed by palladium. organic-chemistry.orglibretexts.org The mechanism shares the initial oxidative addition step with the Suzuki reaction, but the subsequent steps are different:
Oxidative Addition: A Pd(0) species reacts with the organic halide to form a Pd(II) complex. libretexts.org
Migratory Insertion: The alkene coordinates to the palladium center and then inserts into the Pd-carbon bond. This step forms a new carbon-carbon bond and a σ-alkylpalladium intermediate.
Syn-Beta-Hydride Elimination: A hydrogen atom on the carbon beta to the palladium atom is eliminated, forming the final substituted alkene product and a hydridopalladium complex. youtube.com
Catalyst Regeneration: The hydridopalladium species eliminates HX in the presence of a base, regenerating the active Pd(0) catalyst.
The steric bulk of the 2-(tert-butyl)pyridine moiety, when part of a ligand scaffold, can influence the regioselectivity and efficiency of the Heck reaction by modifying the environment around the palladium catalyst.
| Reaction | Key Mechanistic Steps | Role of 2-(tert-Butyl)pyridine Moiety |
| Suzuki-Miyaura | Oxidative Addition, Transmetalation, Reductive Elimination | Can act as a substrate where the tert-butyl group prevents catalyst inhibition by the pyridine nitrogen. Can be part of a ligand scaffold. |
| Heck | Oxidative Addition, Migratory Insertion, Beta-Hydride Elimination | Can be incorporated into ligands to influence catalyst activity and selectivity through steric effects. |
Directed C-H Functionalization Strategies
The pyridine ring is a highly effective directing group in transition-metal-catalyzed C-H functionalization reactions. researchgate.net The nitrogen atom acts as an internal ligand, coordinating to the metal catalyst and positioning it in close proximity to specific C-H bonds, thereby enabling their selective cleavage and subsequent functionalization. rsc.orgnih.gov This chelation-assisted strategy is a powerful method for constructing molecular complexity from simple precursors. rsc.org
The general mechanism for a palladium-catalyzed C-H arylation directed by a pyridine group proceeds as follows:
Coordination: The pyridine nitrogen coordinates to a Pd(II) salt, such as Pd(OAc)₂.
C-H Activation/Cyclometalation: The palladium center mediates the cleavage of a nearby C-H bond (often at the ortho-position of a phenyl ring attached to the pyridine), forming a five-membered cyclopalladated intermediate, or palladacycle. rsc.org This step is often the rate-determining step of the reaction.
Oxidative Addition or Metathesis: The cyclopalladated intermediate reacts with the coupling partner (e.g., an aryl halide or organometallic reagent).
Reductive Elimination: The newly introduced group and the aryl group on the palladium center couple, forming the functionalized product and a Pd(0) species.
Catalyst Reoxidation: The Pd(0) is reoxidized to Pd(II) by an oxidant present in the reaction mixture to complete the catalytic cycle.
The 2-(tert-butyl)pyridine group can serve as such a directing group. The electron-donating nature of the tert-butyl group can increase the electron density on the pyridine ring, potentially enhancing its coordination to the metal center. Furthermore, its significant steric bulk can influence the regioselectivity of the C-H activation process and the stability of the resulting metallacyclic intermediates.
Alkylation Reactions (e.g., with Alkenes)
The alkylation of pyridine rings can be accomplished through several mechanistic pathways. The presence of the this compound influences the reactivity based on its structure and acidic nature.
One fundamental method for alkylating pyridines is through direct C-H functionalization with organometallic reagents. For instance, 2,6-di-tert-butylpyridine can be prepared by reacting pyridine with tert-butyllithium, a process reminiscent of the Chichibabin reaction where the organolithium reagent acts as the nucleophilic alkylating agent. wikipedia.org
Transition metal catalysis enables the alkylation of pyridines with alkenes. A proposed mechanism for this transformation involves several key steps: beilstein-journals.org
Coordination and C-H Activation: The pyridine nitrogen coordinates to a cationic metal center (e.g., Rh(III) or Sc(III)), which facilitates the activation and deprotonation of an ortho-C-H bond to form a metal-pyridyl species. beilstein-journals.org
Migratory Insertion: The alkene then inserts into the metal-pyridyl bond in a migratory fashion. This step forms a new carbon-carbon bond and a metal-alkyl intermediate. beilstein-journals.org
Protonation/Reductive Elimination: The metal-alkyl intermediate can then be protonated or undergo reductive elimination to release the alkylated pyridine product and regenerate the active catalyst.
In these catalytic cycles, the this compound would first need to be deprotonated to the neutral pyridine to participate as a substrate. The steric hindrance from the tert-butyl group would play a significant role in the kinetics and selectivity of the alkene insertion step.
Nucleophilic Substitution Reactions
In its hydrochloride salt form, 2-(tert-butyl)pyridine exists as a 2-(tert-butyl)pyridinium ion. The positive charge on the nitrogen atom renders the pyridine ring highly electron-deficient and thus activates it towards nucleophilic attack. Nucleophilic substitution on pyridinium ions typically occurs at the C2 and C6 positions, which are most activated by the cationic nitrogen.
However, the mechanism for these substitutions can be more complex than a standard bimolecular nucleophilic aromatic substitution (SNAr). Studies have shown that the reaction of N-alkylpyridinium ions with nucleophiles like piperidine (B6355638) can proceed via a mechanism where the initial addition of the nucleophile is followed by a rate-determining deprotonation of the addition intermediate by a second molecule of the nucleophile. This subsequent step can occur through an E2 or E1cB-like pathway.
For the 2-(tert-butyl)pyridinium ion, nucleophilic attack is dramatically affected by steric hindrance.
Attack at C6: This position is electronically activated and sterically accessible, making it a likely site for nucleophilic substitution.
Attack at C2: This position is also electronically activated, but the presence of the bulky tert-butyl group creates a highly crowded environment. This steric shielding severely inhibits the approach of a nucleophile, making substitution at the C2 position highly unfavorable. youtube.comyoutube.com This effect is a classic example of steric hindrance controlling reaction regioselectivity. The reaction is essentially directed away from the C2 position due to the prohibitive size of the tert-butyl substituent.
Oxidation and Reduction Chemistry of Pyridine Derivatives
The pyridine ring can undergo both oxidation and reduction reactions, and the 2-(tert-butyl) substituent influences these processes through its electronic and steric effects.
Oxidation: Pyridine derivatives are commonly oxidized at the nitrogen atom to form pyridine N-oxides. This transformation is typically achieved using peroxy acids. The electron-donating inductive effect of the tert-butyl group increases the electron density on the nitrogen atom, making it more nucleophilic and thus more susceptible to oxidation compared to unsubstituted pyridine. However, the steric bulk of the tert-butyl group may hinder the approach of the oxidizing agent, leading to slower reaction rates. In some contexts, sterically hindered pyridines like 2,6-di-tert-butylpyridine are used as bases because they are resistant to oxidation by certain reagents, such as ceric ammonium (B1175870) nitrate (B79036). chemicalbook.com
Reduction: The catalytic hydrogenation of the pyridine ring leads to the corresponding piperidine derivative. This reduction process makes the ring less aromatic and electron-rich. The electron-donating tert-butyl group can make the pyridine ring slightly less favorable for reduction compared to electron-deficient pyridines. The hydrochloride form, as a pyridinium ion, is more readily reduced than the neutral pyridine.
In related systems, the oxidation of tert-butyl-substituted phenolic compounds in the presence of transition metals like copper has been shown to proceed through one-electron transfer, forming semiquinone radicals and generating reactive oxygen species. nih.gov This highlights the potential for metal-mediated redox chemistry involving the tert-butyl aromatic moiety.
Mechanistic Elucidation Studies
Identification of Key Intermediates and Transition States
Understanding the detailed reaction pathways of this compound requires the identification of transient species such as intermediates and the high-energy transition states that connect them.
In Cross-Coupling Reactions: The catalytic cycle of the Suzuki-Miyaura reaction involves several well-characterized intermediates. chemrxiv.org Following the initial formation of the active Pd(0)L₂ catalyst, an η²-binding complex between the catalyst and the aryl halide forms, preceding the oxidative addition transition state . This leads to a square planar Pd(II) intermediate (e.g., Aryl-Pd(L)₂-X). The transmetalation step is believed to proceed through a tetracoordinate boronate intermediate with a Pd-O-B linkage. The final C-C bond is formed via a reductive elimination transition state , which regenerates the Pd(0) catalyst. chemrxiv.org
In Directed C-H Functionalization: The key intermediate in pyridine-directed C-H activation is the cyclometalated complex (e.g., a palladacycle or rhodacycle), which is formed via a C-H activation transition state . rsc.orgrsc.org This five-membered ring structure holds the substrate and catalyst together, enabling subsequent reactions. Following migratory insertion of a coupling partner (like an alkene or alkyne), a seven-membered ring intermediate can form, which then undergoes reductive elimination to yield the product. nih.gov
In Nucleophilic Substitution Reactions: For the nucleophilic substitution on the 2-(tert-butyl)pyridinium ion, the reaction proceeds through a charged addition intermediate (analogous to a Meisenheimer complex). Because the subsequent proton transfer is often rate-limiting, the transition state involves the interaction of this intermediate with a second molecule of the nucleophile acting as a base. fiu.edu Computational studies on related SN2 reactions, such as the Menshutkin reaction, help model the geometry of transition states involving nucleophilic attack on a carbon adjacent to a heteroatom. ucsb.edu
| Reaction Type | Key Intermediates | Key Transition States |
| Suzuki-Miyaura | Pd(0)L₂, Aryl-Pd(II)-X complex, Tetracoordinate boronate | Oxidative Addition TS, Reductive Elimination TS |
| C-H Functionalization | Coordination complex, Cyclometalated complex (e.g., Palladacycle) | C-H Activation TS |
| Nucleophilic Substitution | Addition Intermediate (Meisenheimer-like) | Base-assisted Elimination TS (E2/E1cB-like) |
Kinetic and Thermodynamic Aspects of Reactions
The reactivity of 2-(tert-butyl)pyridine, particularly in its protonated form as this compound, is significantly influenced by the steric hindrance imposed by the bulky tert-butyl group adjacent to the nitrogen atom. This steric factor governs both the kinetic and thermodynamic parameters of its reactions, most notably its protonation and its role as a non-nucleophilic base.
Thermodynamic Considerations of Protonation
The thermodynamics of the protonation of 2-(tert-butyl)pyridine to form its hydrochloride salt have been investigated, particularly in the gas phase. The National Institute of Standards and Technology (NIST) provides reliable thermochemical data for the protonated form of 2-(tert-butyl)pyridine. This data reveals insights into the stability of the 2-(tert-butyl)pyridinium cation.
Key thermodynamic parameters for the gas-phase hydration and dimerization of protonated 2-(tert-butyl)pyridine have been determined. These values are crucial for understanding the ion's interaction with solvents and other molecules.
Table 1: Gas-Phase Thermodynamics of Protonated 2-(tert-Butyl)pyridine Reactions
| Reaction | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Method |
|---|---|---|---|
| C₉H₁₄N⁺ + H₂O ⇌ C₉H₁₄N⁺•H₂O | 59.4 | 129 | PHPMS |
| C₉H₁₄N⁺ + C₉H₁₃N ⇌ C₉H₁₄N⁺•C₉H₁₃N | 96.2 | 165 | PHPMS |
Data sourced from the NIST Chemistry WebBook. nih.gov PHPMS refers to Pulsed High-Pressure Mass Spectrometry.
The proton affinity of neutral 2-(tert-butyl)pyridine is a measure of its intrinsic basicity in the gas phase, devoid of solvent effects.
Table 2: Gas-Phase Basicity and Proton Affinity of 2-(tert-Butyl)pyridine
| Parameter | Value (kJ/mol) |
|---|---|
| Proton Affinity | 961.7 |
| Gas Basicity | 929.8 |
Data sourced from Hunter and Lias, 1998 as cited by NIST. nih.gov
While gas-phase data provides a fundamental understanding, the behavior in solution is more complex due to solvation effects. The steric hindrance of the tert-butyl group can significantly impact the solvation of the pyridinium ion, thereby affecting its thermodynamic stability in different solvents. This is highlighted in studies of the similarly hindered 2,6-di-tert-butylpyridine, where its weak basicity in water is attributed to unfavorable entropy changes upon protonation due to restricted solvation of the cation. nist.gov
Kinetic Aspects of Reactions
Detailed kinetic studies specifically on reactions involving this compound are not extensively documented in publicly available literature. However, the kinetic behavior can be inferred from its well-established role as a sterically hindered, non-nucleophilic base. The bulky tert-butyl group slows down the rate of reactions where the nitrogen atom would act as a nucleophile.
This property is valuable in organic synthesis, where it can be used to selectively abstract a proton without engaging in competing nucleophilic side reactions. For instance, in elimination reactions, it can act as a base to remove a proton from a substrate, facilitating the formation of an alkene, without the risk of SN2 substitution.
In essence, the kinetic profile of 2-(tert-butyl)pyridine and its hydrochloride salt is dominated by the steric shielding of the nitrogen atom, leading to low rates of nucleophilic attack but allowing it to function effectively as a proton acceptor in various chemical transformations.
Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Mechanistic Probes
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
Two-Dimensional NMR Methodologies (e.g., COSY, NOESY, HSQC, ROESY)
While one-dimensional NMR provides foundational data, two-dimensional (2D) NMR experiments are essential for unambiguously assigning complex structures by revealing through-bond and through-space correlations. wikipedia.org
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically over two to three bonds. youtube.com For 2-(tert-butyl)pyridine hydrochloride, COSY would show cross-peaks connecting adjacent protons on the pyridine (B92270) ring (H3 with H4, H4 with H5, and H5 with H6), confirming their connectivity and aiding in their specific assignment. libretexts.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. wikipedia.org An HSQC spectrum would show a cross-peak connecting the ¹H signal for H3 to the ¹³C signal for C3, H4 to C4, and so on. This is the most definitive method for assigning the protonated carbons of the pyridine ring. hmdb.ca It would also link the tert-butyl proton signal to the methyl carbon signal.
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close to each other in space, regardless of whether they are connected through bonds. libretexts.org For this molecule, a NOESY or ROESY spectrum would be crucial for confirming the substitution pattern by showing a cross-peak between the protons of the tert-butyl group and the H6 proton on the pyridine ring, indicating their spatial proximity.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is invaluable for identifying quaternary (non-protonated) carbons. For instance, the protons of the tert-butyl group would show HMBC correlations to the quaternary carbon of the same group and to the C2 carbon of the pyridine ring.
Table 2: Theoretical 2D NMR Correlations for this compound
| Experiment | Observed Correlation | Structural Information Confirmed |
|---|---|---|
| COSY | H3 ↔ H4 | Connectivity of the pyridine ring protons. |
| H4 ↔ H5 | ||
| H5 ↔ H6 | ||
| HSQC | H3 ↔ C3 | Direct one-bond C-H connections. |
| H4 ↔ C4 | ||
| H5 ↔ C5 | ||
| H6 ↔ C6 | ||
| NOESY/ROESY | tert-Butyl-H ↔ H6 | Confirms the 2-substitution position of the tert-butyl group. |
| HMBC | tert-Butyl-H ↔ C2 | Confirms attachment of the tert-butyl group to C2 and identifies quaternary carbons. |
| tert-Butyl-H ↔ Quaternary C of tert-butyl |
Vibrational Spectroscopy for Functional Group Analysis and Hydrogen Bonding Interactions
Vibrational spectroscopy probes the molecular vibrations of functional groups, providing a characteristic fingerprint of the molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and powerful tool for identifying functional groups. The IR spectrum of 2-tert-butylpyridine (B1266198) displays characteristic peaks for C-H stretching of the aromatic ring and the aliphatic tert-butyl group, as well as C=C and C=N stretching vibrations within the pyridine ring. nist.govacs.org
Upon formation of the hydrochloride salt, the most significant change in the FT-IR spectrum is the appearance of new bands related to the pyridinium (B92312) ion (Py-H⁺). A very broad and strong absorption band typically appears in the 2500-3000 cm⁻¹ region, which is characteristic of the N⁺-H stretching vibration involved in hydrogen bonding. Additionally, bands corresponding to N⁺-H bending vibrations would be observed. The positions of the C=C and C=N stretching vibrations of the ring may also shift due to the change in electronic structure upon protonation. researchgate.netacs.org
Table 3: Key FT-IR Vibrational Frequencies
| Frequency Range (cm⁻¹) | Vibration | Compound | Notes |
|---|---|---|---|
| 3100-3000 | Aromatic C-H Stretch | Both | Stretching of C-H bonds on the pyridine ring. |
| 2970-2870 | Aliphatic C-H Stretch | Both | Stretching of C-H bonds in the tert-butyl group. |
| 3000-2500 | N⁺-H Stretch | Hydrochloride Salt | Broad, strong band indicative of the pyridinium ion. researchgate.net |
| 1600-1450 | C=C and C=N Ring Stretch | Both | Characteristic aromatic ring vibrations. Position may shift upon protonation. |
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis
Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of molecular weight and structural features.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry measures the mass of an ion with very high accuracy, which allows for the determination of its elemental composition. For 2-(tert-butyl)pyridine, the exact mass of the molecular ion ([M]⁺) or the protonated molecule ([M+H]⁺) can be used to confirm the molecular formula C₉H₁₃N. nih.gov For the hydrochloride salt, ESI (Electrospray Ionization) would typically show a prominent ion corresponding to the protonated free base, [C₉H₁₄N]⁺, with a precisely measured mass.
Electron Ionization (EI) mass spectrometry of 2-tert-butylpyridine results in a characteristic fragmentation pattern. nih.gov The molecular ion peak ([M]⁺) is observed at m/z 135. A very prominent fragment is typically seen at m/z 120, corresponding to the loss of a methyl group (•CH₃) from the tert-butyl substituent, which is a characteristic fragmentation pathway for tert-butyl containing compounds. nih.gov Another significant peak at m/z 106 corresponds to the loss of an ethyl group. Further fragmentation of the pyridine ring can also occur.
Table 4: Expected Mass Spectrometry Fragmentation for 2-(tert-Butyl)pyridine
| m/z | Ion | Identity |
|---|---|---|
| 135 | [C₉H₁₃N]⁺ | Molecular Ion (M⁺) |
| 120 | [M - CH₃]⁺ | Loss of a methyl radical |
| 106 | [M - C₂H₅]⁺ | Loss of an ethyl radical |
| 92 | [C₆H₆N]⁺ | Further fragmentation |
| 79 | [C₅H₅N]⁺ | Protonated Pyridine |
X-ray Diffraction Analysis for Solid-State Structural Determination
X-ray diffraction techniques are indispensable for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
The expected crystallographic data would be presented in a table format, detailing the crystal system, space group, and unit cell dimensions.
Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | 4 |
Note: The values in this table are hypothetical and would need to be determined experimentally.
In the solid state, the pyridinium nitrogen would be protonated and form a strong hydrogen bond with the chloride anion. The steric bulk of the tert-butyl group would significantly influence the packing of the molecules in the crystal lattice. This steric hindrance is a known characteristic of bulky pyridine derivatives. wikipedia.org
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. nih.gov By mapping properties such as dnorm (normalized contact distance), shape index, and curvedness onto the Hirshfeld surface, a detailed picture of the forces holding the crystal together can be obtained.
For this compound, the Hirshfeld surface analysis would be expected to reveal several key interactions:
N-H···Cl Hydrogen Bonds: The strongest interaction would be the hydrogen bond between the protonated pyridine nitrogen and the chloride anion. This would appear as a distinct, intense red region on the dnorm surface.
C-H···Cl Interactions: Weaker hydrogen bonds between the carbon atoms of the pyridine ring and the tert-butyl group with the chloride anion would also be present.
C-H···π Interactions: The possibility of C-H···π interactions, where a C-H bond from one molecule interacts with the π-system of the pyridine ring of a neighboring molecule, would also be investigated.
The relative contributions of these different interactions to the total Hirshfeld surface area can be quantified using 2D fingerprint plots. For instance, in related pyridinium salts, H···Halogen and H···H contacts are often the most significant contributors to the crystal packing. nih.gov This analysis provides a quantitative understanding of the supramolecular architecture governed by a hierarchy of intermolecular forces.
Applications of 2 Tert Butyl Pyridine Hydrochloride and Its Derivatives in Organic Synthesis and Catalysis
Building Block in Complex Organic Molecule Synthesis
The rigid, sterically hindered pyridine (B92270) core of 2-(tert-butyl)pyridine and its derivatives serves as a valuable scaffold in the construction of intricate molecular architectures. This structural motif is particularly sought after in the design and synthesis of molecules with specific three-dimensional orientations, influencing their biological activity and material properties.
Preparation of Pharmaceutical and Agrochemical Intermediates
The synthesis of functionalized pyridine derivatives is of significant interest in the pharmaceutical and agrochemical industries, as the pyridine ring is a common feature in a vast number of bioactive compounds. nih.gov Derivatives of 2-(tert-butyl)pyridine serve as crucial intermediates in the preparation of these complex molecules.
A notable example is the synthesis of 2-amino-5-tert-butylpyridine, which has been identified as a valuable fragment in drug discovery. nih.gov This compound exhibits improved physicochemical properties for drug-like molecules when compared to its aniline (B41778) analogue, 4-tert-butylaniline. nih.gov The synthesis of such fragments allows for their incorporation into larger, more complex pharmaceutical compounds. nih.gov Furthermore, the development of one-pot synthesis methods, such as the Goldberg reaction to produce 2-alkyl(aryl)aminopyridines from 2-bromopyridine (B144113) using N-tert-butylformamide, provides an efficient route to these important intermediates. nih.gov
While direct applications in agrochemical synthesis are less explicitly documented in readily available literature, the general importance of pyridine-based compounds in this sector suggests the potential for 2-(tert-butyl)pyridine derivatives to serve as key building blocks. nih.gov The principles of intermediate derivatization are fundamental to the discovery of new agrochemicals, and the unique steric and electronic profile of the 2-tert-butylpyridine (B1266198) moiety makes it an attractive candidate for the development of novel pesticides and herbicides. nih.gov
Applications in Asymmetric Catalysis
The field of asymmetric catalysis, which focuses on the synthesis of chiral molecules, has greatly benefited from the development of ligands derived from 2-(tert-butyl)pyridine. The steric bulk of the tert-butyl group plays a crucial role in creating a well-defined and sterically hindered chiral environment around a metal center, thereby enabling high levels of enantioselectivity in catalytic reactions.
Chiral Ligand Applications (e.g., in Asymmetric Conjugate Additions)
Chiral ligands incorporating the 2-(tert-butyl)pyridine scaffold have proven to be highly effective in a range of asymmetric transformations, most notably in asymmetric conjugate additions. These reactions are a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds in an enantioselective manner.
One prominent class of ligands is the pyridineoxazolines (PyOx). For instance, (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole, often referred to as (S)-t-BuPyOx, has been successfully employed as a chiral ligand in the palladium-catalyzed asymmetric conjugate addition of arylboronic acids to cyclic enones. This method provides access to cyclic ketones containing a β-benzylic quaternary stereocenter with high yields and enantioselectivities. The development of scalable synthetic routes to (S)-t-BuPyOx from inexpensive starting materials like picolinic acid has further enhanced its utility.
The strategic placement of the tert-butyl group on the pyridine ring is critical for inducing high levels of asymmetry. Bipyridine ligands featuring tert-butyl groups are also explored for their potential in creating specific catalytic environments for asymmetric synthesis.
Catalytic Activity in Various Organic Transformations
Beyond their role as components of chiral ligands, 2-(tert-butyl)pyridine and its derivatives exhibit catalytic activity in their own right or act as crucial additives in a variety of organic transformations. Their steric hindrance and basicity are key to their effectiveness in these applications.
Role in Cross-Coupling Reactions
Cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are fundamental tools in modern organic synthesis for the formation of carbon-carbon bonds. The efficiency and selectivity of these palladium-catalyzed reactions are often highly dependent on the nature of the ligands employed. While direct use of 2-(tert-butyl)pyridine hydrochloride as a ligand is not extensively documented, the principles of ligand design in this area often favor bulky, electron-rich ligands to promote the key steps of the catalytic cycle.
Derivatives of 2-(tert-butyl)pyridine, particularly those incorporating phosphine (B1218219) or N-heterocyclic carbene (NHC) moieties, are of significant interest. For example, the use of bulky phosphine ligands like tri-tert-butylphosphine (B79228) (P(t-Bu)3) is well-established for improving the efficiency of Suzuki and Heck reactions involving challenging substrates. nih.gov Similarly, bipyridine ligands, which are structurally related to 2-(tert-butyl)pyridine, have been used in Suzuki-Miyaura cross-coupling reactions. researchgate.netmdpi.com In Sonogashira couplings, sterically hindered bases like 2,6-di-tert-butyl-4-methylpyridine (B104953) have been employed. wikipedia.org The use of tert-butylamine (B42293) as a bifunctional additive, acting as both a base and a ligand, has also been explored in nickel-catalyzed cross-coupling reactions. nih.govacs.orgchemrxiv.org
C-H Functionalization Catalysis
The direct functionalization of carbon-hydrogen (C-H) bonds is a rapidly evolving area of organic synthesis that offers a more atom-economical and efficient approach to molecule construction. 2-(tert-Butyl)pyridine and its derivatives have played a significant role in the development of catalytic systems for C-H activation and functionalization.
Rare-earth metal catalysts have been shown to be effective for the ortho-alkylation of pyridines. nih.govbeilstein-journals.org For instance, an yttrium catalyst demonstrated superior activity for the alkylation of the bulkier 2-tert-butylpyridine with ethylene (B1197577) compared to a scandium complex. nih.govbeilstein-journals.org The steric hindrance of the tert-butyl group can direct the functionalization to a specific position on the pyridine ring.
Furthermore, iridium-catalyzed borylation of pyridines, a key method for introducing a boron moiety for subsequent cross-coupling reactions, can be influenced by the steric environment. The use of 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (dtbpy) as a ligand in these reactions is a common strategy. nih.gov Palladium-catalyzed C-H activation has also been reported for the direct alkenylation of silyl-substituted pyridines. researchgate.net Additionally, pyridine N-oxides, which can be derived from the corresponding pyridines, have been utilized as hydrogen-atom abstraction agents in C-H functionalization reactions. acs.org
Epoxidation Reactions
The epoxidation of olefins is a fundamental transformation in organic synthesis, providing valuable epoxide intermediates. Manganese complexes have emerged as effective catalysts for this reaction, often utilizing nitrogen-containing ligands to modulate their reactivity and selectivity. The electronic properties of these ligands are crucial to the catalyst's performance.
Research has shown that manganese catalysts bearing pyridine-appended ligands are effective for the epoxidation of a variety of olefins. organic-chemistry.orgrsc.orgmdpi.com In these systems, the pyridine moiety coordinates to the manganese center. The electronic nature of substituents on the pyridine ring directly impacts the catalytic activity. Studies on manganese complexes with tetradentate N-donor pyridine-appended ligands have demonstrated that introducing electron-donating groups onto the pyridine rings enhances the catalytic performance. mdpi.comresearchgate.net This electronic effect is believed to stabilize high-valent manganese-oxo intermediates, which are the active oxidizing species in the catalytic cycle, thereby improving the efficiency of the epoxidation process. mdpi.com
The tert-butyl group at the 2-position of the pyridine ring is a strong electron-donating group. By increasing the electron density on the pyridine nitrogen, it can enhance the stability and reactivity of the manganese catalyst to which it is coordinated. While specific studies detailing the use of 2-(tert-butyl)pyridine as a simple, monodentate ligand in manganese-catalyzed epoxidation are not extensively documented in the provided literature, the principles derived from related systems suggest its potential utility. Its steric bulk would also serve to create a specific chiral pocket around the metal center, potentially influencing the stereoselectivity of the epoxidation.
The table below illustrates the effect of different ligand systems on the manganese-catalyzed epoxidation of cyclohexene, highlighting the importance of the ligand structure in achieving high yields.
Table 1: Effect of Ligand on Manganese-Catalyzed Epoxidation of Cyclohexene
| Catalyst/Ligand | Oxidant | Epoxide Yield (%) | Reference |
|---|---|---|---|
| Mn(II)/Picolinic Acid | Peracetic Acid | >99% | organic-chemistry.org |
| Mn(II)/Bis(2-picolyl)amine | tert-Butyl Hydroperoxide | Good Yields | rsc.org |
| Mn(III)-Schiff Base Complex | Hydrogen Peroxide | 42-53% | researchgate.net |
Acrylate (B77674) Synthesis from Ethylene and Carbon Dioxide
The synthesis of acrylates from the direct coupling of ethylene and carbon dioxide is a highly attractive process for carbon capture and utilization (CCU), offering a sustainable route to valuable polymers and chemical intermediates. dntb.gov.ua This transformation is often catalyzed by late transition metal complexes, particularly those of nickel and palladium. hte-company.comnih.govrsc.org The ligand coordinated to the metal center plays a pivotal role in the efficiency and success of the catalytic cycle.
Research into nickel(II) catalysts has shown that pyridine-chelated N-heterocyclic carbene (NHC) ligands are promising for this reaction. In a notable study, nickel(II) dichloride complexes featuring a pyridine-chelated imidazo[1,5-a]pyridin-3-ylidene (py-ImPy) ligand were developed as catalyst precursors. It was discovered that incorporating tert-butyl substituents onto the ligand framework led to significant catalytic activity in the synthesis of acrylate from ethylene and CO2. dntb.gov.ua
These tert-butyl substituted nickel complexes demonstrated the ability to produce acrylate with yields up to 108% (based on the catalyst). Furthermore, the catalytic activity could be dramatically enhanced by the addition of monodentate phosphine additives, achieving acrylate yields as high as 845% with a turnover number (TON) of 8. dntb.gov.ua The bulky tert-butyl groups on the pyridine-containing ligand are thought to influence the steric and electronic environment of the nickel center, thereby promoting the key steps of oxidative cyclization and product formation.
The following table summarizes the performance of a tert-butyl substituted nickel catalyst in the synthesis of sodium acrylate.
Table 2: Performance of a tert-Butyl Substituted Nickel Catalyst in Acrylate Synthesis
| Catalyst Precursor | Additive | Acrylate Yield (%) | Turnover Number (TON) | Reference |
|---|---|---|---|---|
| py-ImPyNi(II)Cl₂ with tert-butyl group | None | 108% | - | dntb.gov.ua |
Use as a Reagent in Phosphitylation Reactions for Nucleoside Modification
The synthesis of oligonucleotides via the phosphoramidite (B1245037) method is a cornerstone of modern biotechnology and therapeutic development. A key step in this process is the phosphitylation of a protected nucleoside to form a phosphoramidite monomer. This reaction requires an activator to facilitate the coupling between the nucleoside's hydroxyl group and the phosphitylating agent, such as 2-cyanoethyl-N,N,N',N'-tetraisopropylphosphorodiamidite.
The activator is typically a weak acid. While reagents like 1H-tetrazole have been widely used, alternatives are often sought to improve safety and reaction purity. Pyridinium (B92312) salts, such as pyridinium hydrochloride, have been identified as effective activators. researchgate.net These activators function by protonating the dialkylamino group of the phosphitylating agent, converting it into a better leaving group and thus activating the phosphorus center for nucleophilic attack by the nucleoside's hydroxyl group.
In this context, this compound is a relevant, albeit sterically hindered, example of such an activator. The primary role of the base in this reaction is to act as a proton shuttle and acid scavenger. However, common amine bases can sometimes act as competing nucleophiles, leading to unwanted side products. The significant steric hindrance provided by the tert-butyl group adjacent to the nitrogen atom in 2-(tert-butyl)pyridine makes it a non-nucleophilic base. This property is highly advantageous as it can effectively scavenge protons (such as HCl generated from chlorophosphoramidite reagents) without interfering with the desired phosphitylation reaction. Some activators, including pyridinium hydrochloride in the presence of aniline, have been noted to selectively promote the desired O-phosphorylation over potential N-phosphorylation of unprotected amine groups on nucleobases. researchgate.net
The use of a hindered base like 2-(tert-butyl)pyridine ensures that the reaction proceeds cleanly, minimizing the formation of impurities and maximizing the yield of the desired nucleoside phosphoramidite.
Table 3: Comparison of Activators in Oligonucleotide Synthesis via the Phosphoramidite Approach
| Activator | Key Characteristics | Reference |
|---|---|---|
| 1H-Tetrazole | Standard, effective weak acid; has safety concerns (explosive). | researchgate.net |
| 4,5-Dicyanoimidazole (DCI) | Azole-based activator, alternative to tetrazole. | researchgate.net |
| Pyridinium Salts | Less acidic than tetrazole, can improve final product purity. | researchgate.net |
Future Research Directions and Emerging Challenges
Development of Innovative Synthetic Routes for Hydrochloride and Functionalized Analogues
The development of more efficient, scalable, and environmentally benign synthetic methodologies for 2-(tert-Butyl)pyridine hydrochloride and its functionalized analogues is a primary research frontier. While established methods exist, they often face challenges related to harsh reaction conditions, limited substrate scope, or low yields. Future research is geared towards overcoming these hurdles.
One promising area is the exploration of novel catalytic systems for the construction and modification of the pyridine (B92270) ring. For instance, nickel-catalyzed reductive homocoupling reactions have shown success in synthesizing substituted bipyridines, such as 4,4′-di-tert-butyl-2,2′-bipyridine, from corresponding 2-chloropyridines with manganese powder as the reductant nih.gov. Adapting such catalytic systems could provide reliable and scalable routes to a wider array of tert-butylpyridine derivatives.
Furthermore, regioselective functionalization of the pyridine core remains a significant challenge. Strategies that allow for precise C-H activation and subsequent modification at specific positions are highly sought after. Research into the 4,5-regioselective functionalization of 2-chloropyridines has been identified as a viable strategy for the total synthesis of complex natural products, indicating the potential for creating highly substituted and functionalized tert-butylpyridine analogues mdpi.com. The development of methods that can introduce diverse functional groups will be crucial for expanding the applications of this scaffold. lookchem.com
| Synthetic Strategy | Key Reagents/Catalysts | Objective/Advantage | Representative Reference |
| Nickel-Catalyzed Homocoupling | NiBr₂·3H₂O, Manganese Powder | Scalable synthesis of bipyridine derivatives from 2-chloropyridines. | nih.gov |
| Regioselective Functionalization | Palladium Catalysts, Organometallic Reagents | Precise introduction of functional groups at specific positions (e.g., C4, C5). | mdpi.com |
| Cross-Coupling Reactions | Palladium or Nickel Catalysts | Diversification of the pyridine scaffold by forming new C-C or C-N bonds. | nih.gov |
| C-H Activation | Transition Metal Catalysts (e.g., Pd, Ru, Rh) | Direct functionalization of C-H bonds, offering atom economy and reduced waste. | rsc.org |
Expansion of Catalytic Applications with Enhanced Selectivity and Efficiency
The unique steric profile of the 2-tert-butylpyridine (B1266198) moiety makes it an excellent ligand or additive in catalysis, capable of influencing reaction selectivity and preventing catalyst deactivation. Future research aims to expand its utility into new catalytic transformations and to enhance its performance in existing ones.
A key challenge is the development of catalysts that can operate under milder conditions with higher turnover numbers and improved selectivity. In processes like propane aromatization, tert-butylpyridine has been used as a probe molecule to study the role of Brønsted acid sites on catalyst surfaces. acs.orgacs.org Understanding these interactions is critical for designing catalysts with optimized acidity and porosity, leading to higher selectivity for desired products like benzene (B151609), toluene, and xylene (BTX) acs.orgacs.org.
Machine learning and high-throughput screening are emerging as powerful tools to accelerate the discovery of new catalyst systems. By creating models that consider all experimental conditions, researchers can predict product yields and design novel catalysts with enhanced selectivity for simultaneous cross-coupling reactions. nih.gov Applying these approaches to systems incorporating tert-butylpyridine ligands could pioneer new reactions and improve the efficiency of established ones. nih.gov
| Catalytic Application Area | Role of tert-Butylpyridine Scaffold | Goal for Enhancement | Key Research Findings |
| Alkane Aromatization | Probe molecule to quantify and characterize acid sites on zeolite catalysts. | Improve BTX selectivity by modulating catalyst acidity and hydrogen transport. | CO₂ can act as a hydrogen-transport modulator, improving BTX selectivity from 53% to 63% on Ga/M-Z5 catalysts. acs.orgacs.org |
| Cross-Coupling Reactions | Sterically hindered ligand to control catalyst activity and selectivity. | Design catalysts with predictable selectivity for multiple simultaneous reactions. | Bayesian optimization and machine learning can guide the design of new catalysts (Cu, Rh, Pt) for cross-coupling systems. nih.gov |
| Perovskite Solar Cells | Additive in the hole transport layer solution. | Enhance power conversion efficiency (PCE) and device stability. | Used with spiro-OMeTAD to achieve PCEs up to 25.65%. mdpi.com |
Rational Design of Next-Generation Ligands Incorporating the tert-Butylpyridine Scaffold
The rational design of ligands is central to advancing catalysis, materials science, and medicinal chemistry. The 2-(tert-butyl)pyridine scaffold serves as an excellent foundation for building next-generation ligands with tailored steric and electronic properties.
Future efforts will focus on creating modular ligand families where the properties can be finely tuned. This involves synthesizing derivatives with different substituents on the pyridine ring or incorporating the tert-butylpyridine unit into larger, more complex molecular architectures like bimetallic platforms or flexible scaffolds. nih.govmdpi.com The goal is to develop ligands that can precisely control the coordination environment around a metal center, thereby dictating the outcome of a catalytic reaction with high precision.
Rational drug design principles can also be applied, where the tert-butylpyridine scaffold is used to develop molecules that can bind selectively to biological targets. researchgate.net By combining the bulky tert-butyl group with other pharmacophoric features, researchers can design potent and selective antagonists or agonists for specific receptors. mdpi.com
| Design Strategy | Target Application | Key Feature of tert-Butylpyridine | Example/Concept |
| Modular Bimetallic Platforms | Catalysis | Steric hindrance to create distinct binding pockets. | Synthesis of modular tetraamidodiamine (tada) ligands for early transition metals. nih.gov |
| Conformationally Flexible Scaffolds | Medicinal Chemistry | Provides a rigid anchor point while allowing other parts of the molecule to flex and bind to secondary sites. | Development of bitopic ligands for D3-selective antagonists. mdpi.com |
| Bioisosterism | Medicinal Chemistry | Serves as a core scaffold for modification to improve biological activity and properties. | Replacing common scaffolds (like indole) with functionalized pyridine derivatives. researchgate.net |
Advanced Integrated Experimental and Computational Methodologies for Mechanistic Understanding
A profound understanding of reaction mechanisms is essential for the rational improvement of chemical processes. The future of chemical research lies in the deep integration of advanced experimental techniques with high-level computational modeling.
For reactions involving 2-(tert-butyl)pyridine and its derivatives, this synergistic approach can elucidate complex reaction pathways, identify key intermediates and transition states, and explain observed selectivities. Experimental methods like in situ Fourier Transform Infrared (FTIR) spectroscopy can be used to probe the interactions of molecules like tert-butylpyridine with catalyst surfaces in real-time. acs.orgacs.org This data provides crucial validation for computational models.
Density Functional Theory (DFT) calculations have become indispensable for studying reaction mechanisms at the molecular level. For example, DFT has been used to elucidate the mechanism of palladium-catalyzed methylation of 2-phenylpyridine, identifying the rate-limiting step and favoring a combined radical and non-radical pathway. rsc.org Applying these integrated methodologies to more complex systems will be critical for overcoming current challenges and designing next-generation catalysts and materials. mdpi.com
| Methodology | Type | Information Gained | Application Example |
| In Situ FTIR Spectroscopy | Experimental | Real-time monitoring of surface species and interactions with acid sites. | Studying the role of tert-butylpyridine on zeolite catalysts during propane aromatization. acs.orgacs.org |
| Mass Spectrometry | Experimental | Identification of reaction products and intermediates. | Correlating CO₂ partial pressure with BTX production rate. acs.org |
| Density Functional Theory (DFT) | Computational | Energetics of reaction pathways, transition state structures, and mechanistic details. | Elucidating the mechanism of Pd-catalyzed C-H methylation of 2-phenylpyridine. rsc.org |
| Quantitative Structure-Activity Relationship (QSAR) | Computational | Correlating molecular structure with chemical or biological activity. | Designing molecules with desired properties by integrating with receptor-based models. researchgate.net |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(tert-Butyl)pyridine hydrochloride, and how can purity be validated?
- Methodology :
- Synthesis : Utilize nucleophilic substitution reactions on pyridine derivatives. For example, tert-butyl groups can be introduced via alkylation of pyridine precursors under anhydrous conditions with catalysts like Lewis acids (e.g., AlCl₃). Reaction optimization should include temperature control (e.g., 0–5°C for exothermic steps) and inert atmospheres (N₂/Ar) to prevent side reactions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.
- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR (characteristic peaks: pyridine ring protons at δ 7.5–8.5 ppm, tert-butyl singlet at δ 1.3–1.5 ppm) .
Q. How should researchers handle and store this compound to ensure stability?
- Handling : Use chemical fume hoods, nitrile gloves, and PPE. Avoid inhalation of vapors or dust; thermal decomposition releases irritants (e.g., HCl gas) .
- Storage : Keep in airtight containers under inert gas (N₂) at –20°C. Desiccate to prevent hydrolysis of the tert-butyl group .
Q. What spectroscopic methods are effective for characterizing this compound?
- FT-IR : Pyridine ring C=N stretch (~1600 cm⁻¹), C-Cl stretch (~700 cm⁻¹).
- Mass Spectrometry (ESI-MS) : Molecular ion peak [M+H]⁺ at m/z corresponding to C₉H₁₃ClN·HCl (calc. 205.6 g/mol).
- XRD : Confirm crystalline structure; compare with PubChem data for bond angles/planarity .
Advanced Research Questions
Q. How can reaction conditions be optimized for substitution reactions involving this compound?
- Approach :
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity. For example, coupling with amines requires DMF at 80°C for 12 hours .
- Catalyst Screening : Test Pd/C for cross-coupling or CuI for Ullmann-type reactions.
- Kinetic Analysis : Monitor reaction progress via TLC or in-situ IR. Adjust equivalents of reagents to minimize byproducts (e.g., tert-butyl elimination).
Q. What computational chemistry approaches predict the reactivity of 2-(tert-Butyl)pyridine derivatives?
- DFT Calculations : Use Gaussian or ORCA to model transition states for nucleophilic attacks. Focus on steric hindrance from the tert-butyl group (e.g., reduced accessibility at the pyridine C-4 position) .
- Molecular Dynamics : Simulate solvation effects in aqueous/organic mixtures to predict solubility trends.
Q. How do steric effects of the tert-butyl group influence regioselectivity in catalytic reactions?
- Mechanistic Insight : The bulky tert-butyl group directs electrophilic substitution to the less hindered C-3 position. For example, bromination with NBS yields 3-bromo derivatives (85% yield) .
- Experimental Validation : Compare NOESY NMR data to confirm spatial proximity between tert-butyl protons and substituents.
Contradictions and Resolutions
- vs. 10 : Safety protocols for tert-butyl derivatives vary by compound. While emphasizes HCl gas hazards, highlights dust inhalation risks. Resolution : Conduct a risk assessment specific to the compound’s decomposition profile.
- vs. 14 : Synthesis routes differ in solvent choice (aqueous vs. anhydrous). Resolution : Aqueous routes suit hydrophilic derivatives; anhydrous methods prevent hydrolysis of tert-butyl groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
